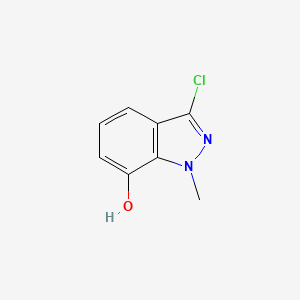

3-Chloro-1-methyl-1H-indazol-7-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

3-chloro-1-methylindazol-7-ol |

InChI |

InChI=1S/C8H7ClN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3 |

InChI Key |

IRKQIBSFUSQACT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2O)C(=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 1 Methyl 1h Indazol 7 Ol

Strategies for the Total Synthesis of the 3-Chloro-1-methyl-1H-indazol-7-ol Scaffold

The creation of the indazole ring is a critical first step in the synthesis of this compound. Various cyclization reactions are employed to form this bicyclic heteroaromatic system.

Cyclization Reactions for Indazole Ring Formation

A variety of methods have been developed for the synthesis of the indazole nucleus, starting from appropriately substituted benzene (B151609) derivatives.

The Fischer indole (B1671886) synthesis, a reaction that has been a cornerstone of heterocyclic chemistry for over a century, involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comthermofisher.comwikipedia.org This method is primarily used for indole synthesis but analogous pathways can be envisioned for indazole formation, although they are less common. The classic Fischer synthesis involves heating an arylhydrazone with a Brønsted or Lewis acid, leading to a complex rearrangement and cyclization to form the indole ring with the loss of ammonia. byjus.comwikipedia.orgjk-sci.com While not a direct route to indazoles, the underlying principles of intramolecular cyclization of a hydrazine (B178648) derivative onto an aromatic ring are relevant.

More direct indazole syntheses often start with precursors already containing the N-N bond or by forming it during the cyclization process. For instance, a palladium-catalyzed reaction can be used to couple aryl bromides with hydrazones, which then undergo a Fischer-type cyclization. wikipedia.org

A widely utilized method for constructing the indazole ring involves the diazotization of an ortho-substituted aniline (B41778) derivative, followed by an intramolecular cyclization. For example, o-toluidine (B26562) can be diazotized with sodium nitrite (B80452) in acetic acid, leading to ring closure involving the methyl group to form 1H-indazole. chemicalbook.com Similarly, o-alkynylanilines can undergo diazotization and subsequent cyclization to yield 3-substituted 1H-indazoles. chemicalbook.com Another variation starts from isatin, which is ring-opened to an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization to produce 1H-indazole-3-carboxylic acid. chemicalbook.com

The reaction of 2-nitrobenzaldehydes with anilines can also lead to indazoles through a reductive cyclization process. thieme-connect.de This can be performed in a two-step sequence or as a one-pot reaction under microwave irradiation with a reducing agent like triethyl phosphite. thieme-connect.de

The condensation of ortho-halogenated benzaldehydes or ketones with hydrazine is a common route to 1H-indazoles. thieme-connect.de For instance, 2-fluorobenzaldehydes react with hydrazine to form the indazole ring. thieme-connect.de Similarly, 2-fluorobenzonitriles can react with hydrazine hydrate (B1144303) to produce 3-aminoindazoles. chemicalbook.com In some cases, a copper-catalyzed amination of a 2-haloacetophenone with methyl hydrazine, followed by intramolecular dehydration-cyclization, can provide a one-pot synthesis of 1H-indazoles. chemicalbook.com

Another approach involves the cyclocondensation of 3-aminoindazole derivatives with compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate to create more complex fused heterocyclic systems. mdpi.com

Regioselective Introduction of Substituents (Chlorine at C3, Methyl at N1, Hydroxyl at C7)

Once the indazole scaffold is formed, the next challenge is the regioselective introduction of the required substituents: a chlorine atom at the C3 position, a methyl group at the N1 position, and a hydroxyl group at the C7 position.

The direct N-alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products. beilstein-journals.org The regioselectivity of this reaction is influenced by the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org For instance, using sodium hydride in tetrahydrofuran (B95107) generally favors N1 alkylation. nih.govbeilstein-journals.org The presence of certain substituents at the C7 position, such as a nitro or carboxylate group, can direct alkylation to the N2 position. nih.govbeilstein-journals.org The synthesis of the N1-methyl group on the 1H-indazol-7-ol scaffold would likely proceed via direct methylation of a pre-formed 7-hydroxy-1H-indazole derivative.

The introduction of a hydroxyl group at the C7 position would typically be accomplished by using a starting material that already contains this functionality or a precursor that can be easily converted to a hydroxyl group, such as a methoxy (B1213986) group that can be demethylated.

The introduction of a chlorine atom at the C3 position of the indazole ring is a key transformation. Direct C-H halogenation is a common strategy. A review of C3-indazole functionalization highlights several methods for this purpose. chim.it Various chlorinating agents can be employed to achieve this transformation. chim.it The regioselectivity for the C3 position is often high due to the electronic nature of the indazole ring. For N-protected indazoles, C3-iodination can be achieved, and this can be a precursor for further functionalization, including the introduction of other halogens. mdpi.com

N-Alkylation Methodologies for N1-Methylation

The introduction of a methyl group at the N1 position of the indazole ring is a critical step in the synthesis of this compound. Regioselective N-alkylation of the 1H-indazole scaffold can be challenging due to the presence of two reactive nitrogen atoms (N1 and N2).

Research into the N-alkylation of substituted indazoles has shown that the choice of base and solvent system can significantly influence the regioselectivity of the reaction. beilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N1-selectivity. beilstein-journals.org This method has been successfully applied to a range of C3-substituted indazoles, leading to greater than 99% N1-regioselectivity for certain derivatives. beilstein-journals.org In contrast, employing cesium carbonate (Cs2CO3) in dimethylformamide (DMF) often results in a lower preference for N1-alkylation. beilstein-journals.org

The nature of the substituent at the C3 position also plays a crucial role in directing the N-alkylation. Studies have demonstrated that indazoles with carboxy methyl, tert-butyl, acetyl, and carboxamide groups at C3 exhibit a high preference for N1-alkylation. beilstein-journals.org

Directed Hydroxylation or Precursor Incorporation at C7

The installation of a hydroxyl group at the C7 position of the indazole ring is another key synthetic transformation. Boron-mediated directed C-H hydroxylation has emerged as a powerful tool for the site-selective hydroxylation of aromatic and heteroaromatic compounds. researchgate.net This methodology involves a cascade of C-H borylation, oxidation, and directing group removal. researchgate.net Specifically for indoles, a related heterocyclic system, this strategy has been successfully employed for C7-hydroxylation with high yields. researchgate.net The reaction typically utilizes a boron source like boron tribromide (BBr3) followed by an oxidant such as sodium perborate (B1237305) tetrahydrate (NaBO3·4H2O). researchgate.net

An alternative approach involves the synthesis of the indazole ring from a precursor that already contains the desired C7-oxygen functionality. For example, the synthesis of 3-amino-1-methyl-1H-indazol-6-ol has been achieved by reacting 6-fluoro-4-hydroxy benzonitrile (B105546) with methyl hydrazine. While this example illustrates the incorporation of a hydroxyl group at a different position, the principle of using a pre-functionalized precursor is applicable to the synthesis of C7-hydroxylated indazoles.

Post-Synthetic Derivatization and Functionalization of this compound

Once synthesized, this compound can undergo a variety of chemical transformations to generate a diverse library of derivatives.

Functionalization at Nitrogen (N1 or N2)

While the N1 position is already methylated in the target compound, further functionalization at the indazole nitrogens is a common strategy in the derivatization of related indazole systems.

Alkylation and Acylation Reactions

Further alkylation or acylation of the indazole nucleus can be explored. A study on the synthesis of new nitrogenous derivatives based on 3-chloro-1-methyl-1H-indazole demonstrated various synthetic routes, including reactions with amino acids followed by cyclization, and reactions with acetamide (B32628). researchgate.net Although the starting material in this study was not hydroxylated at C7, the described reactions showcase the potential for further functionalization. For instance, the reaction with acetamide followed by a Claisen-Schmidt condensation and subsequent cyclization highlights the versatility of the indazole core in generating complex heterocyclic systems. researchgate.net

The table below summarizes some of the derivatization reactions performed on a 3-chloro-1-methyl-1H-indazole core. researchgate.net

| Reactant | Reagent(s) | Product Type |

| 3-Chloro-1-methyl-1H-indazole | β-alanine, then acetic anhydride | Cyclized product |

| 3-Chloro-1-methyl-1H-indazole | Glycine, then acetic anhydride | Cyclized product |

| 3-Chloro-1-methyl-1H-indazole | Alanine, then acetic anhydride | Cyclized product |

| 3-Chloro-1-methyl-1H-indazole | Acetamide | Acetamide derivative |

Reactions with Carbonyl Compounds (e.g., Formaldehyde)

The reaction of N-unsubstituted or N-substituted indazoles with carbonyl compounds, particularly formaldehyde (B43269), is a well-established method for creating new derivatives. The reaction of NH-indazoles with formaldehyde in an acidic medium has been shown to lead to the formation of N1-CH2OH derivatives. nih.gov The mechanism involves the reaction of the indazole with protonated formaldehyde. nih.gov While the N1 position of this compound is already substituted, the potential for reaction at the N2 position or other sites under specific conditions could be explored. The use of formaldehyde surrogates in multicomponent reactions also offers a pathway to more complex molecular architectures. beilstein-journals.org

Modification of the Hydroxyl Group at C7

The hydroxyl group at the C7 position of this compound is a prime site for further functionalization. This can be achieved through various reactions common for phenols. For example, the hydroxyl group can be converted into ethers or esters to modify the compound's physicochemical properties.

A related compound, 3-Chloro-7-(difluoromethoxy)-1-methyl-1H-indazole, showcases the modification of the C7-hydroxyl group into a difluoromethoxy ether. bldpharm.combldpharm.com This transformation highlights the feasibility of introducing fluorinated motifs, which are of significant interest in medicinal chemistry.

The table below illustrates a potential modification of the C7-hydroxyl group.

| Starting Material | Reagent(s) | Product |

| This compound | Difluoromethylating agent | 3-Chloro-7-(difluoromethoxy)-1-methyl-1H-indazole |

Development of Green Chemistry Principles in Indazole Synthesis

The synthesis of indazoles has seen a shift towards more environmentally friendly methods. benthamdirect.combohrium.com Green chemistry approaches focus on the use of sustainable and eco-friendly methodologies. bohrium.com This includes the use of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, and green solvents like PEG-400. acs.org Other green strategies involve using natural and efficient catalysts like lemon peel powder under ultrasound irradiation. researchgate.net The development of metal-free and visible-light-induced reactions further contributes to the green synthesis of indazoles. rsc.org

Considerations for Scale-Up Synthesis and Industrial Application Potential

The potential for industrial application of this compound and its derivatives necessitates considerations for scale-up synthesis. A practical synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been demonstrated on a hundred-gram scale without the need for column chromatography. nih.gov This suggests that with process optimization, large-scale production of similar indazole derivatives is feasible. The use of cost-effective and readily available starting materials and catalysts is crucial for the economic viability of industrial synthesis. google.com Furthermore, demonstrating catalyst recyclability and performing gram-scale synthesis are important steps towards industrial application. acs.org

Spectroscopic and Crystallographic Characterization of 3 Chloro 1 Methyl 1h Indazol 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. For the indazole scaffold, the chemical shifts (δ) of the aromatic protons provide key information about substituent effects.

While the specific ¹H NMR spectrum for 3-Chloro-1-methyl-1H-indazol-7-ol is not available, data from related compounds, such as various substituted indoles, can offer predictive insights. rsc.org For instance, in a related chloro-methyl-indole derivative, the aromatic protons appear in the range of δ 7.0-8.0 ppm, with the N-methyl protons resonating as a singlet at approximately 4.0 ppm. rsc.org It is anticipated that the hydroxyl group at the 7-position in this compound would influence the chemical shifts of the adjacent aromatic protons.

Table 1: Representative ¹H NMR Data for Related Indazole Derivatives

| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |

|---|---|---|

| Methyl 3-methyl-1H-indole-5-carboxylate | CDCl₃ | δ 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J = 8.6, 1.5 Hz, 1H), 7.36 (d, J = 8.6 Hz, 1H), 7.04 (s, 1H), 3.96 (d, J = 3.9 Hz, 3H), 2.38 (d, J = 0.8 Hz, 3H) rsc.org |

| A representative indole (B1671886) derivative | CDCl₃ | δ 7.87 (s, 1H), 7.61 (d, J = 7.8 Hz, 1H), 7.35 (d, J = 8.1 Hz, 1H), 7.25 – 7.19 (m, 1H), 7.18 – 7.12 (m, 1H), 6.97 (d, J = 2.1 Hz, 1H) rsc.org |

This table presents data for related indole structures to provide a comparative framework for the anticipated spectrum of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, offering insights into the types of functional groups present.

Specific ¹³C NMR data for this compound is not documented in available literature. However, analysis of related structures provides a basis for predicting the spectral features. For a representative indole derivative, the carbon signals appear between δ 110 and 140 ppm. rsc.org In a study on derivatives of 3-Chloro-1-methyl-1H-indazole, the reported ¹³C NMR signals for a derivative were observed at δ 112, 110, 122, 43, 128, 29, 132, 82.5, 164, 166.5, 96, 118, and 157 ppm. researchgate.net The presence of the chloro, methyl, and hydroxyl groups in the target molecule would each uniquely influence the chemical shifts of the indazole ring carbons.

Table 2: Representative ¹³C NMR Data for a Related Indole Derivative

| Compound | Solvent | Chemical Shifts (ppm) |

|---|---|---|

| A representative indole derivative | CDCl₃ | δ 136.41, 128.45, 121.98, 121.70, 119.23, 118.96, 111.72, 111.06, 8.99 rsc.org |

This table presents data for a related indole structure to provide a comparative framework for the anticipated spectrum of this compound.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Complex Structure and Conformational Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning proton and carbon signals, especially in complex molecules. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is crucial for determining the conformation of the molecule.

While no specific 2D NMR or NOESY studies on this compound have been reported, such analyses would be invaluable. For instance, a NOESY experiment could confirm the proximity of the N-methyl group protons to specific protons on the indazole ring, thereby confirming the regiochemistry of methylation.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. The absorption of infrared radiation corresponds to specific vibrational transitions within the molecule.

For derivatives of 3-Chloro-1-methyl-1H-indazole, characteristic FTIR absorption bands have been reported. researchgate.net These include aromatic C-H stretching vibrations around 3090-3078 cm⁻¹ and aliphatic C-H stretching near 2979-2929 cm⁻¹. researchgate.net For this compound, one would expect to observe a broad absorption band characteristic of the O-H stretch of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl, stretching) | 3200 - 3600 (broad) |

| C-H (aromatic, stretching) | 3000 - 3100 |

| C-H (methyl, stretching) | 2850 - 2960 |

| C=C (aromatic, stretching) | 1450 - 1600 |

| C-N (stretching) | 1250 - 1350 |

| C-O (stretching) | 1000 - 1260 |

| C-Cl (stretching) | 600 - 800 |

This table is predictive and based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations and the C-Cl stretch. To date, no specific Raman spectroscopic data for this compound has been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule, offering insights into the extent of conjugation. For derivatives of 3-chloro-1-methyl-1H-indazole, the UV-Vis spectra are characterized by absorption bands that are indicative of π-π* transitions within the bicyclic aromatic indazole system.

In a study on various derivatives of 3-chloro-1-methyl-1H-indazole, UV absorption maxima (λmax) were recorded in ethanol. researchgate.net For instance, one derivative exhibited absorption peaks at 227 nm and 315 nm, while another showed peaks at 210 nm and 299 nm. researchgate.net These absorptions are consistent with the highly conjugated nature of the indazole ring. The position and intensity of these bands can be influenced by the nature and position of substituents on the indazole core. For this compound, the presence of the hydroxyl group at the 7-position, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.

Further research on N-aryl-2H-indazoles has shown that these compounds can act as fluorophores with significant Stokes shifts (around 100 nm). acs.org The electronic properties, and thus the absorption and emission wavelengths, are sensitive to substituent effects. Electron-donating groups on the indazole ring tend to cause a red-shift in the emission wavelength. acs.org

UV-Vis Absorption Data for 3-Chloro-1-methyl-1H-indazole Derivatives in Ethanol

| Derivative | λmax 1 (nm) | λmax 2 (nm) | Reference |

|---|---|---|---|

| Derivative A | 227 | 315 | researchgate.net |

| Derivative B | 210 | 299 | researchgate.net |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For this compound (C₈H₇ClN₂O), the calculated molecular weight is 182.61 g/mol . bldpharm.com

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is an isotopic peak corresponding to the presence of the ³⁷Cl isotope. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. miamioh.eduyoutube.com Therefore, the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 182 and an M+2 peak at m/z 184, with a relative intensity ratio of approximately 3:1.

The fragmentation of indazole derivatives in mass spectrometry is influenced by the substituents. General fragmentation patterns for halogenated aromatic compounds involve the loss of the halogen atom. miamioh.edu For indazole-type synthetic cannabinoids, characteristic fragmentation pathways include the cleavage of C-C bonds at the side chains. researchgate.net In the case of this compound, initial fragmentation could involve the loss of the chlorine atom or the methyl group. Subsequent fragmentation would likely involve the breakdown of the indazole ring system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related derivatives offers significant insights into its expected solid-state structure.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of a derivative, 3-chloro-1-methyl-5-nitro-1H-indazole, was determined to be monoclinic with the space group P2₁/c. nih.gov The unit cell parameters for this compound were reported as a = 3.8273(2) Å, b = 14.678(6) Å, c = 15.549(6) Å, and β = 96.130(9)°. nih.gov It is plausible that this compound would crystallize in a similar system, though the exact parameters would differ due to the different substituent at the 7-position.

Crystallographic Data for 3-chloro-1-methyl-5-nitro-1H-indazole

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 3.8273(2) | nih.gov |

| b (Å) | 14.678(6) | nih.gov |

| c (Å) | 15.549(6) | nih.gov |

| β (°) | 96.130(9) | nih.gov |

| Volume (ų) | 868.5(6) | nih.gov |

| Z | 4 | nih.gov |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

In the crystal structure of (1H-indazol-1-yl)methanol derivatives, the torsion angle of the N2-N1-C-O was found to be around 75.4° to 86.4°, and the N1-C-O-H torsion angle was between 98.8° and 105.5°. acs.orgsemanticscholar.org For this compound, the bond lengths and angles within the indazole ring are expected to be consistent with a hybrid of aromatic and non-aromatic character, typical for this heterocyclic system. The C-Cl bond length would be in the normal range for an aryl chloride. The C-O bond of the hydroxyl group and the N-C bond of the methyl group would also exhibit standard lengths.

Assessment of Molecular Planarity and Conformation

The indazole ring system in derivatives is generally found to be essentially planar. For 3-chloro-1-methyl-5-nitro-1H-indazole, the fused five- and six-membered rings are nearly planar, with a maximum deviation from the mean plane of -0.007(2) Å. nih.gov The chlorine atom and the nitro group attached to the indazole ring are also nearly coplanar with the ring system. nih.gov It is highly probable that the indazole core of this compound would also be planar. The methyl and hydroxyl groups would be attached to this plane.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking Interactions, Halogen Bonding)

Intermolecular interactions play a crucial role in the packing of molecules in the crystal lattice. For this compound, the presence of the hydroxyl group is expected to lead to the formation of strong intermolecular O-H···N hydrogen bonds, likely with the N2 atom of an adjacent molecule, a common feature in indazole derivatives. acs.orgsemanticscholar.org

Chemical Reactivity and Reaction Mechanism Studies of 3 Chloro 1 Methyl 1h Indazol 7 Ol

Reactivity of the Indazole Nitrogen Atoms (N1 and N2)

In the 3-Chloro-1-methyl-1H-indazol-7-ol molecule, the N1 position is substituted with a methyl group, which precludes its direct participation in reactions such as N-alkylation or N-acylation. Consequently, the reactivity of the indazole nitrogen atoms is primarily centered on the N2 atom.

The N2 atom of the 1H-indazole system possesses a lone pair of electrons and can act as a nucleophile. However, the 1H-indazole tautomer is generally more thermodynamically stable than the corresponding 2H-tautomer. fiveable.me The stability of the 1-methylindazole (B79620) isomer is also greater than the 2-methylindazole isomer. byjus.com While the N1 position is blocked, the N2 atom can still participate in certain reactions, although its reactivity may be influenced by steric hindrance from the adjacent C3-chloro substituent and the N1-methyl group.

Studies on the N-alkylation of various substituted indazoles have shown that the regioselectivity between N1 and N2 is highly dependent on the substituents present on the indazole ring and the reaction conditions, including the choice of base and solvent. fiveable.me For instance, electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, have been shown to favor N2-alkylation. fiveable.me While a hydroxyl group at C7 is generally considered electron-donating through resonance, its influence on the N2 reactivity in this specific compound would require further empirical investigation.

Chemical Behavior of the Hydroxyl Group at C7

The hydroxyl group at the C7 position of this compound behaves as a typical phenolic hydroxyl group, influencing the reactivity of the aromatic ring and being susceptible to reactions itself.

The hydroxyl group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comchemguide.co.uk In the context of the indazole ring, this would correspond to the C6 and C4 positions, respectively. The lone pairs on the oxygen atom can be donated into the benzene (B151609) ring, increasing its electron density and making it more susceptible to electrophilic attack. chemguide.co.uk

The hydroxyl group itself can undergo a variety of reactions, including:

O-Alkylation: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with alkyl halides or other electrophiles to form ethers. One-pot O-alkylation/Wittig olefination of hydroxybenzaldehydes has been successfully carried out in DMSO. mdpi.com

O-Acylation: The hydroxyl group can be acylated using acyl halides or anhydrides to form esters. Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions. nih.gov

The specific conditions for these reactions on this compound would need to be empirically determined, but the general principles of phenol (B47542) reactivity provide a strong predictive framework.

Reactivity and Substitution Patterns of the Chlorine Atom at C3

The chlorine atom at the C3 position of the indazole ring is a key site for functionalization. It can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. A study on the synthesis of new nitrogenous derivatives based on 3-chloro-1-methyl-1H-indazole demonstrated the reactivity of this chlorine atom. yonedalabs.com

In this study, the parent compound, 3-chloro-1-methyl-1H-indazole, was reacted with various nucleophiles, leading to the substitution of the C3-chlorine. Examples of these reactions include:

Reaction with amino acids (β-alanine, glycine, and alanine) to form N-substituted derivatives. yonedalabs.com

Reaction with acetamide (B32628) to yield an acetylamino derivative. yonedalabs.com

These reactions highlight that the chlorine atom at C3 is a viable leaving group for nucleophilic substitution, enabling the introduction of a wide range of functional groups at this position.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Moiety of the Indazole Ring

The benzene portion of the this compound ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution:

The primary directing groups on the benzene ring are the C7-hydroxyl group and the fused pyrazole (B372694) ring. The hydroxyl group is a strong activating and ortho, para-directing group. byjus.comchemguide.co.uklibretexts.orgnumberanalytics.com This would direct incoming electrophiles to the C6 (ortho) and C4 (para) positions. The pyrazole part of the indazole ring is generally considered to be deactivating towards electrophilic substitution. Therefore, the hydroxyl group is the dominant directing influence.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine).

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzene ring is less common and typically requires the presence of strong electron-withdrawing groups ortho or para to a leaving group. nih.govnih.govorganic-chemistry.org In this compound, the existing substituents (methyl, chloro, and hydroxyl) are not strongly electron-withdrawing in the context of activating the benzene ring for SNAr. Therefore, nucleophilic substitution is more likely to occur at the C3 position, as discussed previously, rather than on the benzene ring itself, unless further activating groups are introduced.

Investigation of Organometallic Reactions and Cross-Coupling Strategies

The C3-chloro and C7-hydroxyl functionalities of this compound provide handles for various organometallic and cross-coupling reactions, which are powerful tools for the synthesis of complex molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. While 3-iodoindazoles are commonly used substrates, rsc.org 3-chloroindazoles can also participate in these reactions, often requiring more active catalyst systems. The reaction involves the coupling of the chloroindazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comyoutube.com The efficiency of Suzuki-Miyaura coupling of aryl chlorides can be high, even in aqueous media. rsc.orgacs.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org This reaction can be used to couple the C3-chloro position of the indazole with a wide variety of primary and secondary amines. This provides a direct route to 3-aminoindazole derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions. youtube.com

Other Cross-Coupling Reactions:

The C7-hydroxyl group can also be converted to a triflate (-OTf), which is an excellent leaving group for various cross-coupling reactions, further expanding the synthetic utility of this molecule.

Detailed Mechanistic Studies of Key Transformations (e.g., Addition Mechanisms)

While specific, detailed mechanistic studies for key transformations of this compound are not extensively documented, the mechanisms can be inferred from established principles for similar reactions.

Nucleophilic Aromatic Substitution at C3:

The substitution of the chlorine atom at C3 by a nucleophile likely proceeds through a Meisenheimer-like intermediate. In this SNAr mechanism, the nucleophile adds to the C3 carbon, forming a tetrahedral intermediate where the negative charge is delocalized onto the pyrazole ring. Subsequent elimination of the chloride ion restores the aromaticity of the indazole ring. Recent studies on SNAr reactions with azole nucleophiles suggest that these reactions can exist on a mechanistic continuum between stepwise and concerted pathways. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

The mechanisms of Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established catalytic cycles.

Suzuki-Miyaura Coupling: The cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the indazole.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst. yonedalabs.comyoutube.com

Buchwald-Hartwig Amination: The cycle is similar and involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.

Amine Coordination and Deprotonation: The amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl and amino groups are eliminated to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Solvent Effects on Reaction Pathways and Product Distribution

The choice of solvent can have a profound impact on the reaction pathways and product distribution in the chemistry of this compound, particularly in reactions involving charged intermediates or transition states.

N-Alkylation (of related systems):

In the N-alkylation of unsubstituted indazoles, the solvent can influence the ratio of N1 to N2 products. Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leading to a "freer" indazolide anion. This can alter the nucleophilicity of the N1 and N2 atoms and thus the product ratio. fiveable.me

Suzuki-Miyaura Coupling:

The solvent can also affect the selectivity and efficiency of Suzuki-Miyaura couplings. In some cases, polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can favor coupling at a less reactive site by stabilizing anionic transition states. nih.govnih.govresearchgate.netrsc.org The use of aqueous solvent systems has been shown to be effective for the coupling of aryl chlorides. rsc.orgacs.org

Nucleophilic Aromatic Substitution:

For SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's counter-ion without strongly solvating the nucleophile itself, thus enhancing its reactivity. The ability of the solvent to stabilize the charged Meisenheimer intermediate is also crucial. nih.gov

The following table summarizes the potential effects of different solvent types on key reactions of this compound, based on general principles and studies on related compounds.

| Reaction Type | Solvent Class | Potential Effect |

| O-Alkylation of C7-OH | Polar Aprotic (e.g., DMF, DMSO) | Favors the reaction by solvating the counter-ion of the base and the resulting phenoxide. |

| Nucleophilic Substitution at C3 | Polar Aprotic (e.g., DMF, DMSO) | Generally enhances the rate by stabilizing the Meisenheimer intermediate and increasing nucleophile reactivity. |

| Suzuki-Miyaura Coupling at C3 | Aprotic (e.g., Toluene, Dioxane), Polar Aprotic (e.g., DMF), or Aqueous mixtures | Can influence catalyst activity and selectivity. Aqueous systems can be effective for chloro-substrates. rsc.orgacs.org |

| Buchwald-Hartwig Amination at C3 | Aprotic (e.g., Toluene, Dioxane) | Commonly used solvents for this reaction. |

Advanced Computational Chemistry and Theoretical Studies of 3 Chloro 1 Methyl 1h Indazol 7 Ol

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nanobioletters.com It is widely employed to investigate the electronic properties of complex organic molecules, including indazole derivatives. researchgate.net DFT calculations allow for a detailed exploration of the molecule's fundamental characteristics, from its three-dimensional shape to its spectroscopic signatures and reactivity patterns. nanobioletters.comresearchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For 3-Chloro-1-methyl-1H-indazol-7-ol, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nanobioletters.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Studies on related heterocyclic systems, such as other indazoles and benzimidazoles, have demonstrated that DFT methods, like B3LYP with a 6-31G basis set, can accurately predict these parameters. ukm.mymdpi.com The optimized geometry is the foundation for all subsequent calculations. For molecules with flexible groups, such as the hydroxyl (-OH) group in this compound, a conformational search is performed to identify different stable isomers (conformers) and calculate their relative energies to determine the most abundant form. nanobioletters.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data Based on Related Structures)

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C-Cl | 1.74 |

| C-O (hydroxyl) | 1.36 | |

| N-N | 1.35 | |

| N-CH₃ | 1.47 | |

| C-N (indazole ring) | 1.38 | |

| Bond Angle | C-C-O | 119.5 |

| C-N-N | 108.0 | |

| C-N-CH₃ | 125.0 | |

| Dihedral Angle | C-C-O-H | ~0 or ~180 |

Note: This data is illustrative and represents typical values derived from DFT calculations on similar heterocyclic compounds.

DFT is a powerful tool for predicting spectroscopic properties, which can be used to confirm the structure of synthesized compounds. researchgate.net By calculating the magnetic shielding around each nucleus, one can predict Nuclear Magnetic Resonance (¹H and ¹³C NMR) chemical shifts. nanobioletters.com Similarly, by calculating the vibrational modes of the molecule, a theoretical Infrared (IR) spectrum can be generated, showing the frequencies corresponding to specific bond stretches and bends. nanobioletters.com

Electronic transitions can be calculated to predict the absorption maxima (λ_max) in a UV-Vis spectrum. A strong correlation between these calculated values and experimental data validates both the synthesized structure and the computational model. nanobioletters.comresearchgate.net For instance, research on related indazole derivatives has successfully used DFT to assign complex NMR spectra and confirm structural features. nih.gov

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Representative Indazole Derivative

| Property | Functional Group / Atom | Experimental Value | Calculated Value |

| ¹H NMR (ppm) | Aromatic-H | 6.7 - 7.6 | 6.8 - 7.7 |

| N-CH₃ | 3.9 | 4.0 | |

| ¹³C NMR (ppm) | C-Cl | ~130 | ~131 |

| C-OH | ~155 | ~156 | |

| IR (cm⁻¹) | O-H stretch | ~3400 | ~3410 |

| C=N stretch | ~1620 | ~1625 |

Note: Data is representative, based on findings for similar structures where DFT calculations are compared with experimental results. nanobioletters.comresearchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. ukm.my The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. Analysis of indazole derivatives often reveals that the electron density in the HOMO and LUMO is distributed across the fused ring system, with specific atoms being more involved, highlighting potential sites for reaction. ukm.mynih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to show different regions of charge:

Red: Regions of most negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. uni-muenchen.de

Blue: Regions of most positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. uni-muenchen.de

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, an MEP map would likely show a strong negative potential (red) around the oxygen atom of the hydroxyl group and the N2 atom of the indazole ring, identifying them as primary sites for hydrogen bonding and electrophilic attack. nih.gov Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as an acidic site.

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to define atomic interactions and chemical bonds. By locating critical points in the electron density, QTAIM can characterize the nature of these bonds.

QTAIM analysis of this compound would allow for a detailed characterization of all its chemical bonds. The properties of the electron density at the bond critical point between two atoms reveal the nature of the interaction. For example, high electron density and a negative Laplacian of electron density (∇²ρ(r) < 0) are characteristic of a shared interaction, such as a covalent bond (e.g., C-C, C-N). Lower electron density and a positive Laplacian (∇²ρ(r) > 0) signify a closed-shell interaction, typical of ionic bonds, van der Waals forces, or hydrogen bonds.

This analysis could precisely define the covalent character of the C-Cl bond and the bonds within the indazole ring. Furthermore, it would be instrumental in identifying and characterizing potential intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen and the adjacent nitrogen atom (N1). It can also quantify the strength of intermolecular hydrogen bonds that would be crucial in the crystal lattice or in solution, where the hydroxyl group can act as both a hydrogen bond donor and acceptor. Related techniques like Hirshfeld surface analysis have been used to investigate such intermolecular interactions in similar molecular crystals. ukm.my

Elucidation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions are crucial in determining the crystal packing of a molecule and its binding affinity to biological targets. For this compound, the key non-covalent interactions are hydrogen bonds and halogen bonds.

Hydrogen Bonding: The presence of a hydroxyl group (-OH) at the 7-position and nitrogen atoms within the indazole ring makes this compound both a hydrogen bond donor and acceptor. High-level quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to model these interactions. For instance, the interaction between the hydroxyl proton and a suitable acceptor, or between the indazole nitrogen and a hydrogen bond donor, can be quantified. In the solid state, it is plausible for intermolecular N-H···O or O-H···N hydrogen bonds to form, creating dimeric or polymeric structures. nih.gov A related crystal structure of a sulfonamide derivative of 3-chloro-1-methyl-1H-indazole revealed the presence of N—H⋯N and N—H⋯O hydrogen bonds that link molecules in the crystal lattice. nih.gov

Halogen Bonding: The chlorine atom at the 3-position is a potential halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. acs.org The electrostatic potential surface of the chlorine atom in this compound would likely show a positive σ-hole, enabling it to interact with electron-rich atoms like oxygen or nitrogen. In a crystal structure of a related nitro-indazole, a close contact between a nitro-group oxygen atom and a chlorine atom was observed, which was shorter than the sum of their van der Waals radii, indicative of a halogen bond. nih.gov Theoretical calculations can predict the strength and geometry of these interactions.

Below is an illustrative table of calculated interaction energies for potential non-covalent dimers of this compound, which could be obtained from computational models.

| Dimer Configuration | Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Interatomic Distance (Å) |

| Head-to-tail | O-H···N Hydrogen Bond | -7.5 | O-H···N: 1.85 |

| Side-by-side | C-Cl···O Halogen Bond | -3.2 | C-Cl···O: 3.10 |

| Stacked | π-π Stacking | -4.8 | Inter-planar distance: 3.40 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational flexibility and the influence of the surrounding environment (like a solvent) on this compound. By simulating the motion of the molecule over time, one can understand its dynamic behavior. ajchem-a.com

The conformational landscape of this molecule is largely defined by the orientation of the hydroxyl group and any potential, albeit limited, puckering of the five-membered ring. The indazole core itself is relatively rigid and planar. nih.gov MD simulations in an aqueous environment would reveal the stability of different conformers and the dynamics of the solvent molecules around the solute.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability. A stable simulation would show the RMSD value converging to a plateau. ajchem-a.com

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues around their average positions. For this compound, higher RMSF values would be expected for the hydrogen atom of the hydroxyl group and the methyl group protons. nih.gov

Solvent Accessible Surface Area (SASA): This parameter quantifies the part of the molecule that is exposed to the solvent, providing insights into its solubility and how different functional groups interact with the solvent. ajchem-a.com

The following table provides hypothetical data from a 100-nanosecond MD simulation of this compound in a water box.

| MD Simulation Parameter | Average Value | Interpretation |

| RMSD of indazole core | 1.2 Å | High structural stability of the bicyclic system. |

| RMSF of hydroxyl hydrogen | 2.5 Å | High flexibility and interaction with solvent. |

| RMSF of chlorine atom | 0.8 Å | Low flexibility, constrained position. |

| Average SASA | 250 Ų | Indicates the extent of solvent exposure. |

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net For this compound, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention time.

The first step in QSPR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure. For this compound, these descriptors would fall into several categories:

Constitutional Descriptors: Molecular weight, number of hydrogen bond donors/acceptors.

Topological Descriptors: Wiener index, Kier & Hall connectivity indices, which describe the atomic connectivity.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges, which are derived from quantum mechanical calculations. researchgate.net

Once a set of descriptors is calculated for a series of related indazole derivatives, a mathematical model (often using multiple linear regression or machine learning algorithms) is built to relate these descriptors to an experimentally determined property. nih.gov

An example of a hypothetical QSPR model for predicting the aqueous solubility (LogS) of a series of indazole derivatives might look like this:

LogS = 0.5 - 0.01 * (Molecular Weight) + 0.3 * (Number of H-bond Donors) - 0.8 * (LogP)

This equation illustrates how different descriptors could contribute to the prediction of a property. The quality of a QSPR model is assessed by statistical parameters like the squared correlation coefficient (R²). researchgate.net

The table below lists some of the key molecular descriptors that would be calculated for this compound in a QSPR study.

| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) |

| Constitutional | Molecular Weight | 182.61 g/mol |

| Constitutional | Number of H-Bond Donors | 1 |

| Constitutional | Number of H-Bond Acceptors | 2 |

| Topological | Wiener Index | 345 |

| Quantum Chemical | Dipole Moment | 2.1 D |

| Quantum Chemical | LogP (octanol-water partition coefficient) | 2.5 |

Structure Activity Relationship Sar Investigations Within the 3 Chloro 1 Methyl 1h Indazol 7 Ol Class

Design and Synthesis of Analogs with Systematic Structural Modifications of 3-Chloro-1-methyl-1H-indazol-7-ol

The design and synthesis of analogs of this compound involve strategic modifications to its core structure to probe the impact of various substituents on biological activity. These modifications are often guided by initial screening hits or by using fragment-based drug design approaches. nih.gov For instance, a series of novel indazole-based diarylurea derivatives were designed and synthesized to target the c-kit receptor, an important target in cancer therapy. nih.gov Similarly, fragment-led de novo design has been employed to create 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov

The synthesis of these analogs allows for a systematic exploration of how different functional groups at various positions of the indazole ring influence the compound's interaction with its biological target. This approach has led to the development of potent and selective inhibitors for various kinases and other enzymes. nih.govacs.org

Elucidation of Key Pharmacophoric Features for Biological Interactions of Indazole Derivatives

Pharmacophore modeling helps identify the essential structural features of indazole derivatives that are responsible for their biological activity. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The substituents at the C3 and N1 positions of the indazole ring play a critical role in molecular recognition and biological activity.

Chlorine at C3: The chlorine atom at the C3 position can significantly influence the electronic properties and binding interactions of the molecule. For example, in the development of selective COX-2 inhibitors, modifications at the C3 position of the indazole ring were crucial for achieving high affinity and selectivity. researchgate.net The presence of a halogen, such as chlorine, can be essential for specific interactions with the target protein. austinpublishinggroup.com

Methyl at N1: The methyl group at the N1 position is important for establishing the correct tautomeric form of the indazole ring, which is predominantly the 1H-indazole form due to its greater thermodynamic stability. nih.govnih.gov This methylation also impacts the molecule's lipophilicity and can influence its binding to the target. In the context of developing antagonists for the 5-HT3 receptor, a methyl group was found to be functionally as effective as a chlorine atom at a specific position. wikipedia.org The N-alkylation of the indazole ring can be a challenging but critical step in synthesizing biologically active compounds. pnrjournal.com

The following table summarizes the influence of these substituents in various indazole derivatives:

| Compound Class | Substituent at C3 | Substituent at N1 | Biological Target | Key Finding |

| COX-2 Inhibitors | Aryl groups | Varied | COX-2 | C3 substitution is critical for high affinity and selectivity. researchgate.net |

| 5-HT3 Antagonists | Varied | Methyl | 5-HT3 Receptor | N1-methyl group is functionally effective. wikipedia.org |

| Antispermatogenic Agents | Halogen/Methyl | Substituted benzyl | Not specified | N1-benzyl group is essential for activity. austinpublishinggroup.com |

Role of the Hydroxyl Group at C7 in Modulating Biological Activity

The hydroxyl group at the C7 position of the indazole ring is a key functional group that can significantly modulate biological activity. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein. For instance, 7-methoxyindazole and 7-nitroindazole (B13768) have been identified as inhibitors of nitric oxide synthase (NOS). austinpublishinggroup.com The hydroxyl group or its derivatives at this position can therefore be critical for the compound's potency and selectivity.

Positional and Electronic Effects of Substituents on Indazole Scaffold Activity

The position and electronic nature of substituents on the indazole scaffold have a profound impact on its biological activity. Structure-activity relationship (SAR) analyses have shown that the indazole ring can tolerate a variety of substituents, and the specific placement of these groups is key to their antiproliferative and other biological activities. nih.gov

For example, in a series of 1H-indazole-3-carboxamide derivatives developed as GSK-3 inhibitors, the substitution pattern on the indazole ring was critical for potency. Methoxy (B1213986) derivatives at the 5-position showed higher activity compared to methyl-substituted compounds, highlighting the importance of electronic effects. nih.gov Similarly, for pan-Trk inhibitors, substitutions on the phenyl ring attached to the indazole core significantly influenced cell permeability and potency. nih.gov

The table below illustrates the effect of substituent position on the activity of some indazole derivatives:

| Compound Series | Position of Substituent | Type of Substituent | Effect on Activity |

| 1H-indazole-3-carboxamides | 5-position | Methoxy | Increased potency as GSK-3 inhibitors. nih.gov |

| 3-Aryl-indazoles | Phenyl ring at C3 | Sulfonamide and fluoro groups | Enhanced cell permeability and potency as pan-Trk inhibitors. nih.gov |

| Diarylurea derivatives | Indazole ring | Various | Tolerated various substituents, with the N-position of a central pyridine (B92270) ring being key. nih.gov |

In Silico Ligand-Target Interaction Studies (e.g., Molecular Docking, Binding Affinity Predictions)

In silico methods like molecular docking and binding affinity predictions are powerful tools for understanding how indazole derivatives interact with their biological targets. These computational approaches can predict the binding poses of ligands in the active site of a protein and estimate their binding affinities, thus guiding the rational design of more potent and selective compounds. researchgate.netacs.org

Molecular docking studies have been instrumental in elucidating the binding modes of various indazole derivatives. For example, docking studies of CRAF inhibitors revealed that the nitrogen atoms of the indazole ring form crucial hydrogen bonds with hinge residues of the kinase. nih.gov In another study, the binding pattern of indazole derivatives with the PDB entry 6FEW was investigated, showing key interactions within the active site. researchgate.net

Binding affinity predictions, often based on methods like the fragment molecular orbital (FMO) method, provide a quantitative measure of the strength of the ligand-target interaction. acs.org These predictions help in prioritizing compounds for synthesis and experimental testing.

Rational Design Principles for Targeted Indazole-Based Molecular Libraries

The insights gained from SAR studies, pharmacophore modeling, and in silico simulations form the basis for the rational design of targeted indazole-based molecular libraries. The goal is to create a diverse set of compounds with a high probability of interacting with a specific biological target.

Key principles for the rational design of such libraries include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of a known active molecule with structurally different but functionally similar groups to explore new chemical space and improve properties. mdpi.com

Structure-Based Design: Using the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site and make favorable interactions. nih.govnih.gov

Fragment-Based Drug Discovery: Starting with small molecular fragments that bind to the target and then growing or linking them to create more potent leads. nih.gov

Privileged Structures: Utilizing the indazole scaffold as a "privileged structure" that is known to bind to multiple biological targets, and decorating it with different functional groups to achieve selectivity for a desired target. pnrjournal.com

By applying these principles, researchers can efficiently design and synthesize libraries of indazole derivatives with a higher likelihood of containing novel and effective therapeutic agents. nih.govnih.gov

Biological and Chemical Biology Research Applications of Indazole Derivatives

Indazoles as Scaffolds for the Discovery of Bioactive Small Molecules

The indazole core is a versatile foundation for the development of novel therapeutic agents. rsc.orgresearchgate.net Medicinal chemists frequently utilize the indazole motif as a starting point, modifying its structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. researchgate.netnih.gov This scaffold is present in numerous small molecule drugs approved by the FDA, highlighting its clinical significance. rsc.org The adaptability of the indazole ring allows for the creation of extensive compound libraries for screening against various diseases, including cancer, inflammation, and infectious diseases. nih.govrsc.org Its derivatives have been explored as kinase inhibitors, receptor modulators, and antimicrobial agents, demonstrating the broad utility of this chemical framework. nih.govnih.govmdpi.com

Investigations into Diverse Biological Activities of Indazole Derivatives

The inherent bioactivity of the indazole nucleus has prompted extensive research into its derivatives for a multitude of therapeutic applications. These compounds have demonstrated a wide spectrum of pharmacological effects, from enzyme inhibition to antimicrobial and anticancer activities. nih.govresearchgate.net

Indazole derivatives are prominent as modulators of various enzyme families, particularly protein kinases, which are crucial in cellular signaling pathways. nih.gov A number of indazole-based compounds have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), Pim kinases, Aurora kinases, and Bcr-Abl. researchgate.netnih.gov Beyond kinases, they have been shown to inhibit other enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), a key regulator of immune responses, and carbonic anhydrases. researchgate.netnih.govnih.gov In the realm of antibacterial research, a novel class of indazole derivatives was discovered to be effective inhibitors of bacterial DNA gyrase B (GyrB), a validated target for antibiotics. nih.gov

Table 1: Selected Indazole Derivatives as Enzyme Inhibitors

| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1H-Indazole Derivatives | FGFR1-3 | 0.8–90 µM | nih.gov |

| 1,3-dimethyl-6-amino indazole derivatives | IDO1 | - | nih.gov |

| Indazole Derivatives | Bacterial Gyrase B (Sa) | < 8 nM | nih.gov |

| 2H-Indazole Derivatives | Cyclooxygenase-2 (COX-2) | 12.32 – 23.42 μM | mdpi.comnih.gov |

The structural versatility of indazoles has led to their investigation as ligands for various cell surface and nuclear receptors. Research has identified indazole derivatives as a new class of potent and selective antagonists for the bradykinin (B550075) B1 receptor, with some compounds showing low-nanomolar affinity for the human receptor. nih.gov In the context of serotonin (B10506) receptors, Granisetron, an indazole-containing compound, is a well-known 5-HT3 receptor antagonist used to manage nausea and vomiting, particularly that induced by chemotherapy. mdpi.comwikipedia.org Furthermore, structure-activity relationship studies have identified 1H-indazole derivatives that act as selective estrogen receptor degraders (SERDs), with one compound demonstrating an IC₅₀ value of 0.7 nM for the degradation of the ER-α receptor. nih.gov

Indazole derivatives have demonstrated a broad spectrum of activity against various pathogens. nih.gov Studies have revealed their potential against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Xanthomonas campestris. nih.govorientjchem.org Certain 2,3-diphenyl-2H-indazole derivatives have also shown inhibitory activity against the fungi Candida albicans and Candida glabrata. mdpi.com

In the field of parasitology, indazole derivatives have shown significant promise. They exhibit potent activity against the protozoan parasites Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving more potent than the standard drug metronidazole. mdpi.com Additionally, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated as antileishmanial candidates, showing inhibitory activity against different Leishmania species. nih.gov

Table 2: Antimicrobial Activity of Selected Indazole Derivatives

| Derivative Class | Target Organism | Activity | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris | Zone of inhibition: 2.1 - 2.3 cm | orientjchem.org |

| N-methyl-3-aryl indazoles | Bacillus megaterium | Zone of inhibition: 1.2 - 1.6 cm | orientjchem.org |

| 2,3-diphenyl-2H-indazole derivatives | Giardia intestinalis | Up to 12.8 times more active than metronidazole | mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives | Entamoeba histolytica | Potent activity | mdpi.com |

The development of indazole derivatives as anticancer agents is one of the most extensively researched areas. researchgate.netnih.gov Several FDA-approved small-molecule kinase inhibitors feature the indazole scaffold, including Axitinib (B1684631), Pazopanib (B1684535), and Entrectinib. rsc.orgmdpi.com These drugs target various tyrosine kinases involved in tumor growth and proliferation, such as VEGFR and FGFR. rsc.orgnih.gov Research has shown that indazole derivatives can inhibit cancer cell proliferation, block colony formation, and induce apoptosis (programmed cell death) in various cancer cell lines. rsc.orgrsc.org For instance, one study identified a compound, 2f, that exhibited potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org This compound was found to promote apoptosis by increasing levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. rsc.org

Table 3: Approved Anticancer Drugs Containing an Indazole Moiety

| Drug Name | Primary Target(s) | Approved for Treatment of | Reference |

|---|---|---|---|

| Axitinib | VEGFR | Renal cell carcinoma | rsc.orgmdpi.com |

| Pazopanib | Multi-kinase (VEGFR, PDGFR, etc.) | Renal cell carcinoma, soft tissue sarcoma | rsc.orgmdpi.com |

| Entrectinib | TRK, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors | rsc.orgmdpi.com |

| Niraparib | PARP1/PARP2 | Ovarian cancer | mdpi.com |

Indazole derivatives are recognized for their significant anti-inflammatory and analgesic properties. nih.govresearchgate.net The non-steroidal anti-inflammatory drug (NSAID) Benzydamine contains an indazole structure. mdpi.com The anti-inflammatory effects of many indazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is involved in the inflammatory pathway. mdpi.comnih.gov Studies have shown that various indazoles can inhibit COX-2 in a concentration-dependent manner. nih.gov Beyond COX inhibition, their anti-inflammatory action may also involve the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, as well as free radical scavenging activity. nih.gov

Application of Indazoles as Chemical Probes for Cellular Pathway Elucidation

Indazole derivatives are increasingly being explored as scaffolds for the development of fluorescent chemical probes for bioimaging and sensing, which are crucial tools for elucidating cellular pathways. These probes are designed to interact with specific analytes or change their fluorescent properties in response to particular cellular environments, thereby allowing for the visualization and tracking of biological processes.

Research has focused on creating indazole-based fluorophores that operate through mechanisms like intramolecular charge transfer (ICT). researchgate.net The fluorescence of these probes can be modulated by the presence of specific ions or molecules. For instance, some indazole derivatives exhibit fluorescence quenching or enhancement in the presence of metal ions, making them potential sensors for detecting these ions in biological systems.

One study detailed the synthesis of a coumarin-indazole hybrid molecule that acts as a highly selective fluorescent probe for copper ions (Cu²⁺). nih.gov This probe demonstrated a significant decrease in fluorescence intensity upon binding with Cu²⁺, with a high quenching rate of 98.73% and a detection limit of 0.384 ppm. nih.gov Such probes are valuable for studying the role of copper in various physiological and pathological processes within living cells. nih.gov

Furthermore, indole (B1671886) and indazole derivatives containing salicylaldimine have been developed as materials exhibiting aggregation-induced emission (AIE). rsc.org These materials can function as smart fluorescence sensors. For example, certain AIE materials based on this scaffold have been used for the detection of Cu²⁺ ions with a very low limit of detection (17.30 nM). rsc.org The ability of these probes to function in aggregated states, such as in cellular organelles, makes them particularly useful for intracellular imaging. rsc.org

The design of indazole-based fluorophores has also led to the concept of "fluorescence umpolung," where the insertion of an indazole unit into a donor-π-acceptor (D-π-A) type dye can reverse its typical fluorescence behavior. researchgate.net This strategy has been used to create light-up probes for detecting specific enzymes and nerve agents, highlighting the versatility of the indazole scaffold in creating sophisticated chemical tools for biological research. researchgate.net

While no specific studies detailing the use of 3-Chloro-1-methyl-1H-indazol-7-ol as a chemical probe were identified, its core structure suggests potential for modification into a fluorescent probe. The chloro and hydroxyl substituents could be functionalized to modulate its electronic properties or to attach recognition moieties for specific biological targets.

Non-Medicinal Applications of Indazole Derivatives in Materials Science or Analytical Chemistry

Beyond their biological applications, indazole derivatives have found utility in various non-medicinal fields, including materials science and analytical chemistry, owing to their unique chemical and physical properties.

Dyes and Luminescent Materials:

The indazole ring is a component of some azo dyes. Basic azo dyes derived from indazole have been used to dye polyacrylic fibers in shades of yellow and orange with good fastness properties. acs.org More recently, 3-keto-indazole derivatives have been synthesized and shown to exhibit multi-colored phosphorescence, with emissions in the blue, green, or red spectrum depending on their substituents. nih.gov These compounds have potential applications in the development of advanced luminescent materials. nih.gov

Corrosion Inhibitors:

A significant area of application for indazole derivatives is in the prevention of metal corrosion. Various indazole compounds have been shown to be effective corrosion inhibitors for different metals and alloys in acidic and neutral environments.

For example, two indazole derivatives, 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole, demonstrated high inhibition efficiencies of 94.73% and 96.49%, respectively, for C38 steel in a 1 M HCl solution at a concentration of 10⁻³ M. rsc.org These compounds act as mixed-type inhibitors, forming a protective film on the metal surface through an adsorption process that follows the Langmuir isotherm. rsc.org

Similarly, 5-Methoxy-indazole (MIA) and Methyl 1H-indazole-5-carboxylate (MIC) have been investigated as corrosion inhibitors for copper in sulfuric acid. researchgate.netresearchgate.netresearchgate.net MIA, in particular, showed a high inhibition efficiency of up to 91.04%. researchgate.netresearchgate.net The protective mechanism involves the formation of a film on the copper surface, isolating it from the corrosive medium. researchgate.netresearchgate.net Halogenated indazole derivatives have also been studied as corrosion inhibitors for copper in neutral chloride solutions, with their inhibitive ability being influenced by the type of halogen substituent. nih.gov

Agrochemicals:

Indazole derivatives are also utilized in the agricultural sector as active ingredients in pesticides. bldpharm.comnih.gov Certain indazole compounds have been patented for their fungicidal, insecticidal, and miticidal activities. acs.org These compounds are seen as desirable alternatives to some conventional pesticides due to their effectiveness at low application rates and potentially reduced environmental impact. acs.org The development of novel fungicides and insecticides based on the indazole scaffold is an active area of research, particularly for combating resistant pathogens and pests. acs.org

While no specific non-medicinal applications for This compound have been reported, the diverse applications of other indazole derivatives in these fields suggest that it could serve as a valuable building block for the synthesis of new materials with interesting properties. The presence of chloro and hydroxyl groups offers synthetic handles for further chemical modification to tailor its properties for specific applications in materials science or as an agrochemical.

Future Perspectives and Emerging Research Avenues for 3 Chloro 1 Methyl 1h Indazol 7 Ol

Development of Asymmetric Synthesis and Chiral Indazole Derivatives

The synthesis of single-enantiomer drugs is a critical aspect of modern drug development, as different enantiomers of a chiral drug can have vastly different biological activities and toxicological profiles. nih.gov While classical chemical synthesis often produces a racemic mixture, asymmetric synthesis aims to produce a single, desired enantiomer. nih.gov For indazole derivatives, the introduction of chirality can significantly impact their therapeutic efficacy.

Future efforts will likely focus on developing enantioselective synthetic routes to chiral derivatives of 3-Chloro-1-methyl-1H-indazol-7-ol. Key strategies that could be employed include:

Chiral Catalysts: The use of chiral catalysts, often metal complexes with chiral ligands, can facilitate the formation of one enantiomer over the other in key bond-forming reactions. youtube.com For instance, a palladium-catalyzed atroposelective C-H alkynylation has been used to create stereocontrolled biaryl structures. acs.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral starting material to direct the stereochemical outcome of a reaction. nih.gov The Evans oxazolidinone is a classic example of a chiral auxiliary used in asymmetric synthesis. nih.gov

Chiral Reagents: Optically active reagents can be used to introduce chirality into the molecule. youtube.com

Enantioconvergent Coupling: This powerful strategy can convert a racemic mixture of starting materials into a single enantioenriched product. acs.org Nickel-catalyzed enantioconvergent cross-electrophile coupling, for example, has been successfully applied to benzylic alcohols. acs.org

The development of these asymmetric methods will be crucial for synthesizing enantiomerically pure indazole derivatives for biological evaluation, potentially leading to drugs with improved potency and reduced side effects.

Exploration of Novel Reaction Pathways for Accessing Complex Indazole Architectures

The functionalization of the indazole core is key to creating diverse molecular libraries for drug discovery. Researchers are continuously exploring novel reaction pathways to build more complex and diverse indazole-based molecules.

Future research in this area will likely involve:

C-H Bond Functionalization: This strategy allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. acs.org Techniques like rhodium(III)-catalyzed C-H activation and palladium-catalyzed C-H amination have been used to synthesize functionalized indazoles. nih.govresearchgate.net

Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance between diazo compounds and arynes, provide a direct and efficient route to a wide variety of substituted indazoles under mild conditions. organic-chemistry.org

Multi-component Reactions: These reactions, where three or more reactants combine in a single step, offer a highly efficient way to build molecular complexity. organic-chemistry.org Copper-catalyzed one-pot, three-component reactions have been developed for the synthesis of 2H-indazoles. organic-chemistry.org

Late-Stage Functionalization: The ability to modify complex molecules, such as drug candidates, in the later stages of synthesis is highly valuable. Photocatalytic methods are emerging as powerful tools for the late-stage modification of drug molecules. acs.org

These innovative synthetic methods will enable chemists to access a wider range of complex indazole architectures, increasing the probability of discovering novel drug candidates.

Integration of High-Throughput Screening and Combinatorial Chemistry in Indazole Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against a biological target. nih.govresearchgate.net When combined with combinatorial chemistry, which enables the rapid synthesis of large libraries of related compounds, HTS becomes a powerful engine for lead discovery. taylorandfrancis.com

For indazole derivatives, this integrated approach can be used to: